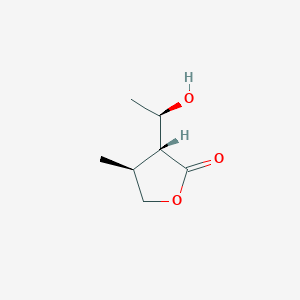
(5Z,13E,15S)-15-hydroxy-11-oxoprosta-5,9,13-trien-1-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin J2(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of prostaglandin J2, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a prostaglandin J2.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Cellular Regulation
(5Z,13E,15S)-15-hydroxy-11-oxoprosta-5,9,13-trien-1-oate, also known as 15-HETE, plays a role in inhibiting 5-lipoxygenation in human polymorphonuclear leucocytes. This process impacts the production of leukotrienes, which are significant in inflammatory responses (Smith et al., 1993). Additionally, 15-HETE modulates receptor-triggered activation in these cells, indicating a regulatory role in cellular signaling (Smith et al., 1993).
Lipid Oxidation and Synthesis
Studies have shown the oxidation of 15-HETE by Fenton reagent, leading to the formation of various products, including 4-hydroxy-2E-nonenal, a compound known for its cytotoxic properties. This research provides insights into the pathways of lipid peroxidation and its potential physiological implications (Manini et al., 2006).
Role in Marine Diatoms
In marine diatoms like Pseudo-nitzschia delicatissima, 15-HETE is involved in the biosynthesis of oxylipins. These compounds play a crucial role in the ecophysiology of these organisms, possibly acting as signaling molecules that modulate growth and adaptation (d’Ippolito et al., 2009).
Interaction with Peroxisome Proliferator-Activated Receptors
15-HETE derivatives have been observed to activate peroxisome proliferator-activated receptor-gamma in macrophage cell cultures. This suggests a potential role in regulating lipid metabolism and inflammation (Söderström et al., 2003).
Involvement in Colorectal Cancer
The expression of enzymes involved in the metabolism of 15-HETE, such as 15-lipoxygenase, has been found to be elevated in human colorectal cancer tissues. This suggests a potential link between lipid oxidation pathways and the pathogenesis of colorectal cancer (Ikawa et al., 1999).
Eigenschaften
Molekularformel |
C20H29O4- |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
(Z)-7-[(1S,5R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-4-oxocyclopent-2-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/p-1/b7-4-,14-13+/t16-,17-,18+/m0/s1 |
InChI-Schlüssel |
UQOQENZZLBSFKO-POPPZSFYSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)[O-])O |
Kanonische SMILES |
CCCCCC(C=CC1C(C=CC1=O)CC=CCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)


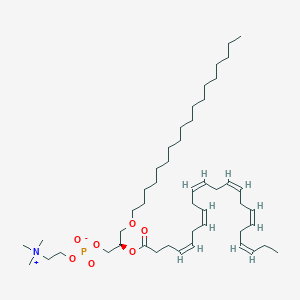
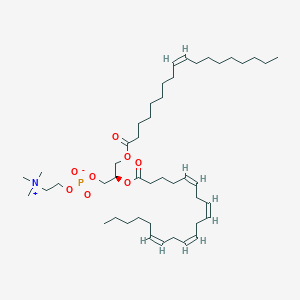

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
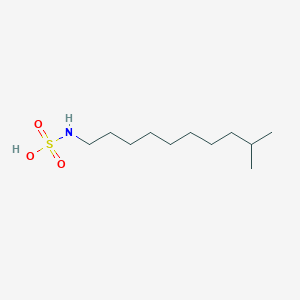
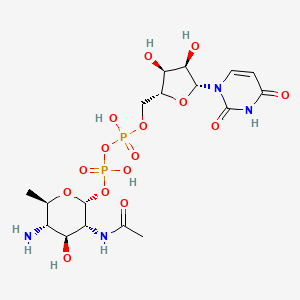
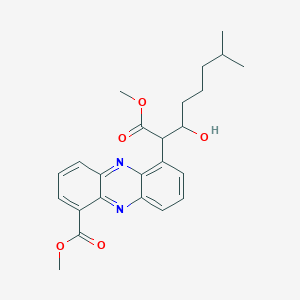
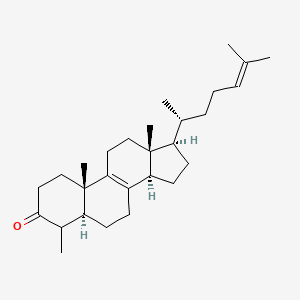
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

